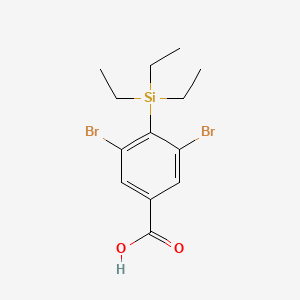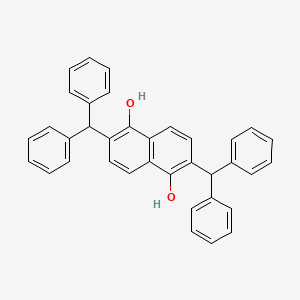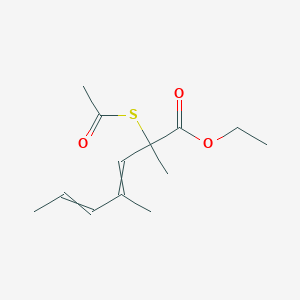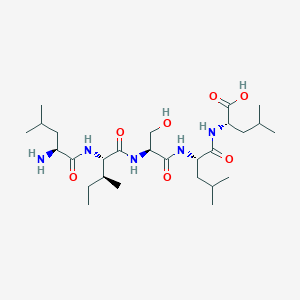
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- is an organic compound with the molecular formula C13H18Br2O2Si It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a triethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dibromo-4-(triethylsilyl)- typically involves the bromination of a benzoic acid derivative followed by the introduction of the triethylsilyl group. One common method is as follows:
Bromination: Benzoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Silylation: The dibromobenzoic acid is then treated with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine to introduce the triethylsilyl group at the 4 position.
Industrial Production Methods
Industrial production methods for benzoic acid, 3,5-dibromo-4-(triethylsilyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The triethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the triethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzoic acid, 3,5-dibromo-4-(triethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and triethylsilyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,5-Dibromobenzoic Acid: Lacks the triethylsilyl group and has different chemical properties and reactivity.
3,5-Dibromo-4-hydroxybenzoic Acid: Contains a hydroxyl group instead of the triethylsilyl group, leading to different applications and reactivity.
Benzoic Acid: The parent compound without any bromine or triethylsilyl substitutions.
Uniqueness
Benzoic acid, 3,5-dibromo-4-(triethylsilyl)- is unique due to the presence of both bromine atoms and the triethylsilyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
650598-42-8 |
|---|---|
分子式 |
C13H18Br2O2Si |
分子量 |
394.17 g/mol |
IUPAC 名称 |
3,5-dibromo-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18Br2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI 键 |
XHIQBJHCMWVFBF-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)


![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)


![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
